molecular formula C10H15N3O B3363602 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)piperidine CAS No. 1036461-01-4

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)piperidine

Cat. No.: B3363602
CAS No.: 1036461-01-4
M. Wt: 193.25 g/mol
InChI Key: YHECXJALZCUWMF-UHFFFAOYSA-N
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Description

“4-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)piperidine” is a chemical compound with the molecular formula C11H17N3O . It is also known by other names such as “4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine” and "Piperidine, 4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-" .


Synthesis Analysis

Oxadiazoles, which include the 1,2,4-oxadiazole in the compound , are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring attached to a 1,2,4-oxadiazole ring, which in turn is attached to a cyclopropyl group . The average mass of the molecule is 207.272 Da, and the monoisotopic mass is 207.137161 Da .


Physical and Chemical Properties Analysis

The compound “this compound” is a solid at room temperature . Its SMILES string representation is C1(C2=NC(C3CC3)=NO2)CCNCC1.Cl .

Scientific Research Applications

The 1,3,4-oxadiazole derivatives, including compounds like 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine, have garnered significant attention in medicinal chemistry due to their versatile pharmacological profiles. These compounds are recognized for their potent biological activities and have been extensively explored for their therapeutic potential across a wide range of diseases.

Therapeutic Potency and Applications

Research indicates that the 1,3,4-oxadiazole ring, a five-membered aromatic heterocycle, exhibits a broad spectrum of bioactivities. The peculiar structural feature of this ring facilitates effective binding with various enzymes and receptors in biological systems, eliciting numerous weak interactions. This characteristic underpins the therapeutic value of 1,3,4-oxadiazole derivatives in treating diseases such as cancer, bacterial infections, tuberculosis, inflammation, neuropathic pain, hypertension, histamine-related disorders, parasitic infections, obesity, viral infections, and more (Verma et al., 2019; Nayak & Poojary, 2019; Bala, Kamboj, & Kumar, 2010).

Metal-Ion Sensing and Synthetic Routes

1,3,4-Oxadiazoles are not only significant in pharmacology but also in material science and organic electronics. Their potential in metal-ion sensing, due to high photoluminescent quantum yield, excellent thermal and chemical stability, and presence of potential coordination sites, highlights their application in developing chemosensors. Various synthetic strategies have been elaborated to optimize the synthesis and application of these compounds (Sharma, Om, & Sharma, 2022).

Antiparasitic Agents Development

The heterocyclic oxadiazole rings, including 1,2,4- and 1,3,4-oxadiazoles, have been identified as crucial scaffolds in the design and synthesis of new drugs to treat parasitic infections. These compounds demonstrate the potential for creating effective antiparasitic agents, underlining the versatility and significance of the oxadiazole core in drug development (Pitasse-Santos, Sueth-Santiago, & Lima, 2017).

Safety and Hazards

The compound “4-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)piperidine” is classified under the GHS07 hazard class . It may cause skin irritation (H317) and eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .

Future Directions

Oxadiazoles, including the 1,2,4-oxadiazol in the compound , have shown potential for a wide range of applications . They have been established as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . This suggests that “4-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)piperidine” and similar compounds could have promising future applications in various fields.

Mechanism of Action

Target of Action

The primary target of 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)piperidine is the M1 muscarinic receptor . This receptor plays a crucial role in mediating the effects of acetylcholine, a neurotransmitter, in the central and peripheral nervous system.

Mode of Action

This compound acts as a functionally selective M1 partial agonist . This means it can bind to the M1 receptor and partially activate it, while also exhibiting antagonist properties in M2 and M3 muscarinic receptor assays . This dual action allows the compound to modulate the activity of these receptors in a nuanced manner.

Properties

IUPAC Name

3-cyclopropyl-5-piperidin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-2-7(1)9-12-10(14-13-9)8-3-5-11-6-4-8/h7-8,11H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHECXJALZCUWMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Tert-butyl-4-(3-cyclopropyl-[1,2,4]oxadiazol-5-yl)piperidine-1-carboxylate (1.1 g, 3.8 mmol) was dissolved in dichloromethane (10 mL), and trifluoroacetic acid (4 mL) was further added thereto. The reaction mixture was stirred at room temperature for 1 hour, neutralized with sodium bicarbonate, and extracted with dichloromethane two times. The organic layer was dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to obtain the title compound (600 mg) as yellowish and transparent oil.
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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